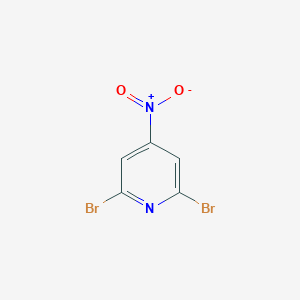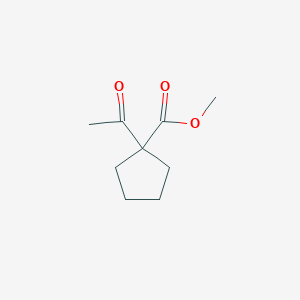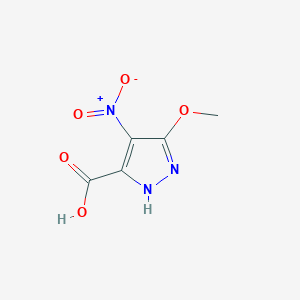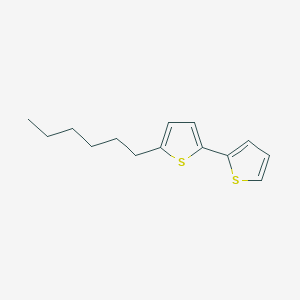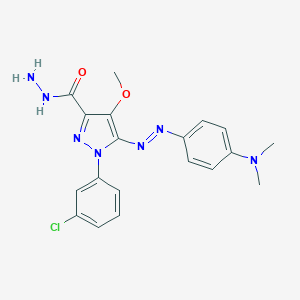
(2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde is a chemical compound used in scientific research for its unique properties. This compound is commonly used in the synthesis of other chemicals and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of (2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde is not yet fully understood. However, it is believed to act as a nucleophile in various reactions, including the synthesis of chiral compounds.
Effets Biochimiques Et Physiologiques
Studies have shown that (2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde does not have any significant biochemical or physiological effects. However, it is important to note that this compound is primarily used in the synthesis of other chemicals, and its effects may vary depending on the compound being synthesized.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde in lab experiments is its high yield during synthesis. Additionally, this compound is relatively stable, making it easier to handle and store. However, one limitation of using this compound is that it is not very soluble in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research involving (2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde. One potential area of research is in the development of new synthetic methods using this compound. Additionally, researchers may investigate the mechanism of action of this compound in greater detail to better understand its potential applications in various fields. Finally, researchers may explore the potential use of (2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde in the synthesis of new pharmaceuticals or other compounds with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde involves the reaction of 2,5-dimethoxytetrahydrofuran with sodium chlorite in the presence of acetic acid. This reaction results in the formation of the desired compound with a yield of approximately 70%.
Applications De Recherche Scientifique
(2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde has been used in various scientific research studies. One of the most significant applications of this compound is in the synthesis of other chemicals. It has been used to synthesize a variety of compounds, including chiral oxazolidinones and chiral pyrrolidines.
Propriétés
Numéro CAS |
159551-27-6 |
|---|---|
Nom du produit |
(2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde |
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(2R,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6+,7-/m1/s1 |
Clé InChI |
QMIGEDXMDGEZSR-DSYKOEDSSA-N |
SMILES isomérique |
CO[C@@H]1C[C@@H]([C@@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
SMILES canonique |
COC1CC(C(O1)OC)C=O |
Synonymes |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2R-(2alpha,3alpha,5alpha)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B61596.png)
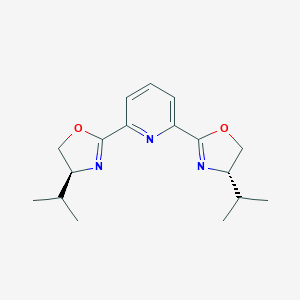

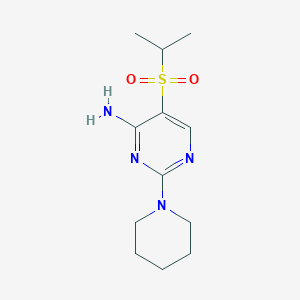
![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)
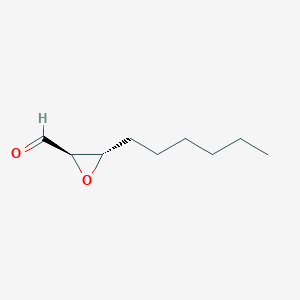
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)
